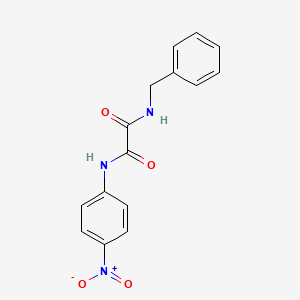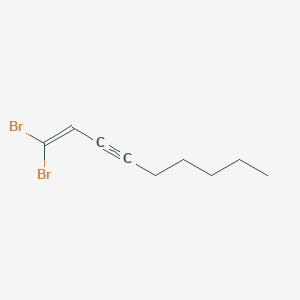
1,1-Dibromonon-1-EN-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromonon-1-EN-3-yne is an organic compound characterized by the presence of two bromine atoms attached to a non-1-en-3-yne structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromonon-1-EN-3-yne can be synthesized through the visible-light-induced difunctionalization of alkynes. This method involves the use of blue LEDs and specific catalysts to promote the reaction . Another approach involves the generation of enolates from α,α-dibromoketones followed by a reaction with dialkyl chlorophosphates .
Industrial Production Methods: The industrial production of 1,1-dibromo compounds often involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions without the need for a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromonon-1-EN-3-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with alkynylaluminums to form aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes.
Common Reagents and Conditions:
Brominating Agents: DBDMH is commonly used for bromination reactions.
Catalysts: Palladium complexes such as Pd(OAc)2-DPPE and Pd2(dba)3-TFP are used in cross-coupling reactions.
Major Products:
Bromoalkenes and Bromoalkynes: These are formed through substitution reactions.
Conjugated Enediynes and 1,3-Diynes: These are major products of cross-coupling reactions.
Scientific Research Applications
1,1-Dibromonon-1-EN-3-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced materials with specific electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds with potential medicinal applications.
Mechanism of Action
The mechanism of action of 1,1-Dibromonon-1-EN-3-yne involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,1-Dibromoethylenes: These compounds share similar reactivity and are used in cross-coupling reactions.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is a commonly used brominating agent.
Uniqueness: 1,1-Dibromonon-1-EN-3-yne is unique due to its specific structure, which allows for the formation of a wide range of products through various chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and material science.
Properties
CAS No. |
919123-62-9 |
|---|---|
Molecular Formula |
C9H12Br2 |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
1,1-dibromonon-1-en-3-yne |
InChI |
InChI=1S/C9H12Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-5H2,1H3 |
InChI Key |
BOVUVAXKLGOGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
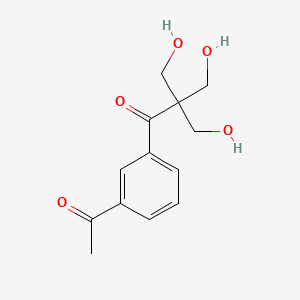
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
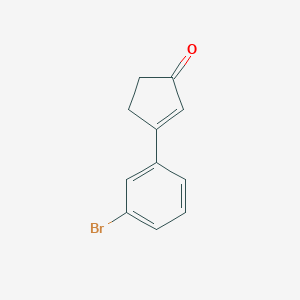
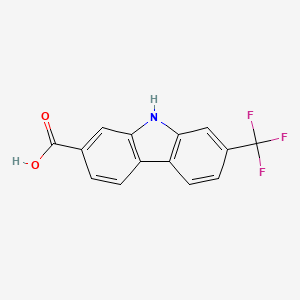
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

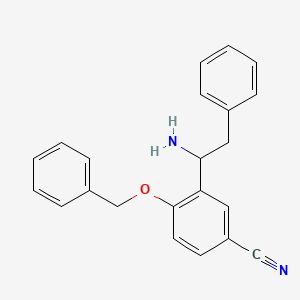
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
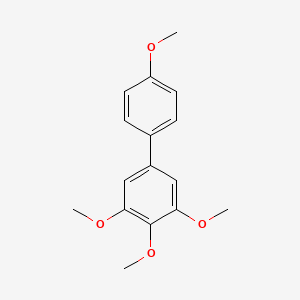
silane](/img/structure/B12611139.png)
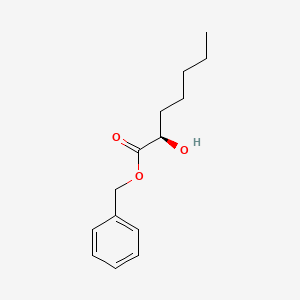
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)
